N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 61581-40-6
VCID: VC20337724
InChI: InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19)
SMILES:
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide

CAS No.: 61581-40-6

Cat. No.: VC20337724

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide - 61581-40-6

Specification

CAS No. 61581-40-6
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
Standard InChI InChI=1S/C13H14N4O2/c1-7-5-3-4-6-9(7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19)
Standard InChI Key NKNGQUREGUIHGV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=NC(=NC(=C2O)C)N

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s structure comprises two primary domains: a 2-amino-5-hydroxy-6-methylpyrimidin-4-yl group and a 2-methylbenzamide unit. The pyrimidine ring features substitutions at positions 2 (amino), 5 (hydroxy), and 6 (methyl), while the benzamide moiety includes a methyl group at the ortho position relative to the amide bond.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{2}
Molecular Weight258.28 g/mol
IUPAC NameN-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide
Canonical SMILESCC1=CC=CC=C1C(=O)NC2=NC(=NC(=C2O)C)N
InChIKeyNKNGQUREGUIHGV-UHFFFAOYSA-N

The pyrimidine ring’s electron-rich nature, due to amino and hydroxy groups, facilitates hydrogen bonding and π-π interactions, which are critical for potential biological targeting . The ortho-methyl group on the benzamide moiety introduces steric effects that may influence binding affinity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-methylbenzamide typically involves coupling pyrimidine derivatives with benzamide precursors. While specific protocols are proprietary, general methodologies include:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-2-amino-5-hydroxy-6-methylpyrimidine with 2-methylbenzamide under basic conditions.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Sonogashira) to introduce alkyl or aryl groups, followed by hydrogenation or deprotection steps .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrimidine ActivationPOCl₃, DMF, 80°C70–80%
Amide CouplingEDCI, HOBt, DIPEA, DCM60–70%
PurificationColumn chromatography (SiO₂)>95% purity

The compound’s synthetic complexity arises from the need to protect sensitive functional groups (e.g., amino and hydroxy) during intermediate steps .

Biological Activities and Mechanistic Insights

Hypothesized Targets

  • Kinase Inhibition: Potential interaction with PI3K or MAPK pathways due to pyrimidine’s resemblance to ATP .

  • Epigenetic Modulation: HDAC inhibition via hydroxamate-like coordination, though the absence of a hydroxamic acid group in this compound necessitates further validation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparative studies with positional isomers (e.g., 4-methylbenzamide variant, CAS 61581-42-8) reveal that ortho-substitution enhances steric hindrance, reducing binding affinity but improving metabolic stability . Conversely, para-substituted analogs show higher solubility but faster clearance .

Table 3: Comparative Properties of Benzamide Derivatives

CompoundSubstituent PositionLogPSolubility (mg/mL)
2-Methylbenzamide (Target)Ortho0.99 0.12
4-Methylbenzamide Para1.050.25
4-HydroxybenzamidePara0.750.45

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